molecular formula C7H11Br3N2 B8097532 2-(6-Bromo-pyridin-3-yl)-ethylamine dihydrobromide

2-(6-Bromo-pyridin-3-yl)-ethylamine dihydrobromide

Cat. No.: B8097532
M. Wt: 362.89 g/mol
InChI Key: SINQJRRPLDKSNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-Bromo-pyridin-3-yl)-ethylamine dihydrobromide is a chemical compound that features a bromo-substituted pyridine ring attached to an ethylamine group. This compound is often used in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 6-bromopyridin-3-ylmethanol as the starting material.

  • Reaction Steps: The bromo-pyridine undergoes a series of reactions, including reduction and amination, to form the ethylamine derivative.

  • Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts.

Industrial Production Methods:

  • Scale-Up: The synthetic routes are scaled up for industrial production, ensuring consistent quality and yield.

  • Purification: The final product is purified to remove any impurities, often using crystallization or chromatography techniques.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the bromo-pyridine to other reduced forms.

  • Substitution: Substitution reactions can replace the bromo group with other functional groups.

Common Reagents and Conditions:

  • Oxidation Reagents: Common reagents include hydrogen peroxide, potassium permanganate, and chromium-based oxidants.

  • Reduction Reagents: Typical reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution Reagents: Various nucleophiles and electrophiles are used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Various hydroxylated and carboxylated derivatives.

  • Reduction Products: Reduced amines and alcohols.

  • Substitution Products: Derivatives with different substituents on the pyridine ring.

Scientific Research Applications

2-(6-Bromo-pyridin-3-yl)-ethylamine dihydrobromide is used in several scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in biochemical studies to understand enzyme interactions and metabolic pathways.

  • Medicine: It is investigated for potential therapeutic applications, including drug development.

  • Industry: The compound is utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which 2-(6-Bromo-pyridin-3-yl)-ethylamine dihydrobromide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, influencing biological processes and leading to desired outcomes.

Comparison with Similar Compounds

  • 2-(6-Chloro-pyridin-3-yl)-ethylamine dihydrobromide: Similar structure with a chloro group instead of bromo.

  • 2-(6-Iodo-pyridin-3-yl)-ethylamine dihydrobromide: Similar structure with an iodo group instead of bromo.

  • 2-(6-Methyl-pyridin-3-yl)-ethylamine dihydrobromide: Similar structure with a methyl group instead of bromo.

Uniqueness: 2-(6-Bromo-pyridin-3-yl)-ethylamine dihydrobromide is unique due to its bromo substituent, which imparts different chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-(6-bromopyridin-3-yl)ethanamine;dihydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2.2BrH/c8-7-2-1-6(3-4-9)5-10-7;;/h1-2,5H,3-4,9H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SINQJRRPLDKSNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CCN)Br.Br.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Br3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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